Sunepitron

Description

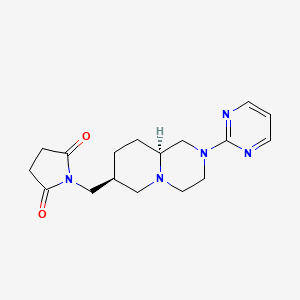

Structure

2D Structure

3D Structure

Properties

CAS No. |

131831-03-3 |

|---|---|

Molecular Formula |

C17H23N5O2 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C17H23N5O2/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17/h1,6-7,13-14H,2-5,8-12H2/t13-,14-/m0/s1 |

InChI Key |

UXWBIYCPUVWKHP-KBPBESRZSA-N |

Isomeric SMILES |

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4 |

Canonical SMILES |

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4 |

Synonyms |

sunepitron |

Origin of Product |

United States |

Foundational & Exploratory

Sunepitron: A Technical Deep Dive into its Central Nervous System Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Discontinued in Phase III trials, the novel anxiolytic and antidepressant candidate sunepitron (CP-93,393) presented a unique dual-action mechanism targeting key neurotransmitter systems in the central nervous system (CNS). This in-depth guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of its pharmacological profile, experimental validation, and hypothesized therapeutic action.

Developed by Pfizer, this compound is a potent 5-HT1A receptor agonist and an α2-adrenergic receptor antagonist.[1] Some evidence also points towards activity as a dopamine D2 receptor agonist.[2] This combination of effects was investigated for the treatment of anxiety and depression. Despite reaching late-stage clinical trials, its development was ultimately halted. Understanding its mechanism of action remains valuable for the ongoing development of novel CNS-targeted therapies.

Core Pharmacological Profile: Receptor Binding and Functional Activity

Table 1: this compound Receptor Binding Affinity

| Target | Radioligand | Tissue/Cell Line | Ki (nM) |

| 5-HT1A Receptor | [3H]8-OH-DPAT | Recombinant human/rat or brain tissue (e.g., hippocampus, cortex) | Data not available |

| α2-Adrenergic Receptor | [3H]Rauwolscine or [3H]Yohimbine | Recombinant human/rat or brain tissue (e.g., cerebral cortex) | Data not available |

| Dopamine D2 Receptor | [3H]Spiperone or [3H]Raclopride | Recombinant human/rat or brain tissue (e.g., striatum) | Data not available |

Table 2: this compound Functional Activity

| Target | Assay Type | Parameter | Value |

| 5-HT1A Receptor | [35S]GTPγS binding assay | EC50 (nM) | Data not available |

| Emax (%) | Data not available | ||

| α2-Adrenergic Receptor | Norepinephrine-induced functional assay (e.g., inhibition of adenylyl cyclase) | pA2 | Data not available |

| Dopamine D2 Receptor | Dopamine-induced functional assay (e.g., inhibition of adenylyl cyclase) | EC50 (nM) | Data not available |

| Emax (%) | Data not available |

Signaling Pathways and Hypothesized Mechanism of Action

This compound's therapeutic potential was rooted in its ability to modulate two distinct but interacting neurotransmitter systems.

1. Serotonergic System (5-HT1A Agonism):

As an agonist at 5-HT1A receptors, this compound was expected to mimic the effects of serotonin at these sites. 5-HT1A receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/Go proteins. Their activation leads to:

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

Presynaptically, 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei act as a negative feedback mechanism. Agonism at these receptors reduces the firing rate of these neurons and subsequent serotonin release in projection areas like the prefrontal cortex and hippocampus. Postsynaptically, 5-HT1A receptors are abundant in limbic and cortical regions, and their activation is associated with anxiolytic and antidepressant effects.

2. Noradrenergic System (α2-Adrenergic Antagonism):

α2-Adrenergic receptors are also GPCRs coupled to Gi/Go proteins. They function as autoreceptors on noradrenergic neurons, inhibiting the release of norepinephrine upon activation. By acting as an antagonist, this compound blocks this negative feedback loop. This leads to an increased release of norepinephrine in the synaptic cleft. Elevated norepinephrine levels can enhance arousal, vigilance, and have been implicated in antidepressant mechanisms.

The interplay between the serotonergic and noradrenergic systems is complex. For instance, norepinephrine can influence serotonin release and vice versa. The dual action of this compound was hypothesized to create a synergistic effect, providing a more robust antidepressant and anxiolytic response than single-mechanism agents.

References

The Pharmacological Profile of Sunepitron: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunepitron (developmental code name: CP-93,393) is a novel psychotropic agent that reached Phase III clinical trials for the treatment of depression and anxiety before its development was discontinued.[1] Its unique pharmacological profile, characterized by a combination of serotonin 5-HT1A receptor agonism and α2-adrenergic receptor antagonism, and potentially dopamine D2 receptor agonism, represents a multifaceted approach to modulating key neurotransmitter systems implicated in mood disorders.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, functional activity, and the associated signaling pathways. Detailed experimental protocols for the characterization of such a compound are also provided.

Receptor Binding Profile

Table 1: this compound Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | This compound (CP-93,393) Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Serotonin 5-HT1A | Data not available | 8-OH-DPAT | ~1 |

| α2-Adrenergic | Data not available | Yohimbine | ~1-10 |

| Dopamine D2 | Data not available | Haloperidol | ~1-5 |

Note: The reference compound Ki values are approximate and can vary depending on the experimental conditions.

Functional Activity

This compound's functional activity is a direct consequence of its interaction with its primary molecular targets.

-

5-HT1A Receptor Agonism: As an agonist at the 5-HT1A receptor, this compound is expected to mimic the effects of the endogenous neurotransmitter serotonin at this receptor subtype. 5-HT1A receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This action, particularly at presynaptic autoreceptors on serotonergic neurons, reduces neuronal firing and serotonin release, while postsynaptic agonism is thought to contribute to the anxiolytic and antidepressant effects.

-

α2-Adrenergic Receptor Antagonism: this compound acts as an antagonist at α2-adrenergic receptors. These receptors are also Gi/o-coupled and function as presynaptic autoreceptors on noradrenergic neurons, inhibiting the release of norepinephrine. By blocking these receptors, this compound disinhibits the neuron, leading to an increase in the synaptic concentration of norepinephrine. This neurochemical effect is a key component of the mechanism of action of several established antidepressants.

-

Dopamine D2 Receptor Agonism: Some reports suggest that this compound also possesses agonist activity at dopamine D2 receptors. The functional consequence of this activity would depend on the specific D2 receptor population (presynaptic vs. postsynaptic) and the level of intrinsic activity.

Table 2: this compound Functional Potency

| Assay Type | Receptor | This compound (CP-93,393) Potency (EC50/IC50 in nM) | Functional Effect |

| [35S]GTPγS Binding | 5-HT1A | Data not available | Agonist |

| cAMP Accumulation | 5-HT1A | Data not available | Inhibition |

| Norepinephrine Release | α2-Adrenergic | Data not available | Antagonist (Increase in release) |

| [35S]GTPγS Binding | Dopamine D2 | Data not available | Agonist |

Signaling Pathways

The therapeutic potential of this compound lies in its ability to simultaneously modulate multiple signaling cascades. The following diagrams illustrate the primary signaling pathways affected by this compound.

Caption: this compound's agonism at the 5-HT1A receptor activates the inhibitory Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels and downstream signaling.

Caption: As an antagonist, this compound blocks the inhibitory α2-adrenergic autoreceptors, leading to an increased release of norepinephrine into the synaptic cleft.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of a compound like this compound.

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor or rat hippocampal membranes.

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Non-specific Binding Control: 10 µM Serotonin.

-

Test Compound: this compound (CP-93,393) at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competition: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for α2-Adrenergic Receptor

Objective: To determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human α2A-adrenergic receptor or rat cerebral cortex membranes.

-

Radioligand: [3H]Rauwolscine or [3H]Yohimbine (α2-adrenergic antagonists).

-

Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: 10 µM Phentolamine or Norepinephrine.

-

Test Compound: this compound (CP-93,393) at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure: The procedure is analogous to the 5-HT1A receptor binding assay described in section 4.1, with the appropriate receptor source, radioligand, and buffers for the α2-adrenergic receptor.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sunepitron's Engagement with the 5-HT1A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunepitron (developmental code name: CP-93,393) is a selective ligand that exhibits agonist activity at the serotonin 1A (5-HT1A) receptor and antagonist activity at the α2-adrenergic receptor.[1][2][3] Developed by Pfizer, it underwent clinical trials for the treatment of anxiety and depression, reaching Phase III before its development was discontinued.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound for the 5-HT1A receptor, details of relevant experimental protocols, and a visualization of the associated signaling pathways.

5-HT1A Receptor Binding Affinity of this compound

To provide context for the anticipated affinity range of a 5-HT1A receptor agonist, the following table includes binding affinities for well-characterized reference compounds.

| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |

| 8-OH-DPAT | 5-HT1A | Human | Radioligand Binding | 0.9 | |

| Buspirone | 5-HT1A | Human | Radioligand Binding | 15.0 | |

| (S)-WAY-100135 | 5-HT1A | Human | Radioligand Binding | 1.2 |

Experimental Protocols: 5-HT1A Receptor Radioligand Binding Assay

While a specific protocol for determining the binding affinity of this compound is not available, a standard radioligand binding assay protocol for the 5-HT1A receptor using a well-characterized radioligand such as [³H]8-OH-DPAT is detailed below. This methodology is representative of the techniques that would have been employed to characterize this compound's binding profile.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT1A receptor by competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates from a suitable animal model (e.g., rat hippocampus).

-

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Test Compound: this compound (or other competing ligand).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or 8-OH-DPAT).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Filtration Apparatus: A cell harvester to rapidly separate bound and free radioligand.

-

Filter Mats: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: To quantify the radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize the cell pellets or brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a desired protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Membrane suspension.

-

[³H]8-OH-DPAT at a concentration near its Kd.

-

Increasing concentrations of the test compound (this compound) or vehicle for total binding.

-

A saturating concentration of a non-labeled ligand for determining non-specific binding.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter discs in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathways

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, as an agonist, would trigger these pathways. The primary signaling mechanism involves the coupling to inhibitory G-proteins (Gi/o).

Caption: Canonical 5-HT1A receptor signaling pathway initiated by an agonist.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a compound for the 5-HT1A receptor.

References

Sunepitron: A Technical Guide to its α2-Adrenoceptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunepitron (developmental code name: CP-93,393) is a dual-action pharmacophore, exhibiting agonism at the 5-HT1A receptor and antagonism at the α2-adrenergic receptor.[1] This technical guide provides an in-depth focus on its activity as an α2-adrenoceptor antagonist. It consolidates available quantitative data, details the standard experimental protocols for characterizing this antagonism, and presents visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the therapeutic potential of this compound and related compounds.

Quantitative Data: Binding Affinity of this compound at Human α2-Adrenoceptor Subtypes

The binding affinity of a ligand for its receptor is a primary determinant of its potency. For this compound, this has been characterized at the three human α2-adrenoceptor subtypes (α2A, α2B, and α2C) through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | -logKi (M) | Ki (nM) |

| This compound | α2A-Adrenoceptor | 7.28 ± 0.04 | 52.48 |

| This compound | α2B-Adrenoceptor | 6.65 ± 0.08 | 223.87 |

| This compound | α2C-Adrenoceptor | 8.11 ± 0.04 | 7.76 |

Data sourced from a study utilizing [3H]-rauwolscine whole-cell binding in CHO cells expressing human α2-adrenoceptor subtypes.

Core Signaling Pathway of α2-Adrenoceptor Antagonism

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.[2] Upon activation by an agonist, such as norepinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the α2-adrenoceptor but does not elicit this downstream signaling cascade. Instead, it competitively blocks the binding of endogenous agonists, thereby preventing the inhibition of adenylyl cyclase and maintaining cAMP levels.

References

Sunepitron (CP-93,393): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunepitron (developmental code name: CP-93,393) is a novel psychotropic agent that reached Phase III clinical trials for the treatment of anxiety and depression before its development was discontinued.[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, focusing on its mechanism of action, preclinical pharmacology, and the experimental methodologies typically employed in the characterization of such compounds. Due to the limited availability of specific published data for this compound, this guide integrates general principles and protocols relevant to its drug class to provide a thorough understanding of its scientific background.

Discovery and Rationale

Mechanism of Action

This compound's unique pharmacological profile is defined by its dual action:

-

5-HT1A Receptor Agonism: As an agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei, this compound was expected to reduce the firing rate of serotonin neurons, leading to a decrease in serotonin release. However, its primary therapeutic effect is believed to stem from its agonism at postsynaptic 5-HT1A receptors in cortical and limbic brain regions, such as the hippocampus and amygdala. Activation of these postsynaptic receptors is associated with anxiolytic and antidepressant effects.

-

α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-adrenergic autoreceptors on noradrenergic neurons, this compound was designed to increase the release of norepinephrine. This is based on the principle that these autoreceptors normally provide negative feedback to inhibit norepinephrine release. Increased noradrenergic neurotransmission is a well-established mechanism for antidepressant action.

The combination of these two mechanisms was hypothesized to produce a rapid and robust antidepressant and anxiolytic response.

Preclinical Pharmacology

A comprehensive preclinical data package would have been generated for this compound, encompassing in vitro receptor binding and functional assays, as well as in vivo behavioral studies in animal models of anxiety and depression. While specific data for this compound is scarce in publicly accessible literature, the following tables summarize the types of quantitative data that would have been essential for its development.

In Vitro Receptor Binding Affinity

The binding affinity of this compound for its target receptors would have been determined using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

| Target Receptor | Radioligand | Tissue/Cell Line | This compound Ki (nM) | Reference |

| Human 5-HT1A | [3H]8-OH-DPAT | Recombinant CHO cells | Data not available | N/A |

| Human α2A-Adrenergic | [3H]Rauwolscine | Recombinant HEK293 cells | Data not available | N/A |

| Human α2B-Adrenergic | [3H]Rauwolscine | Recombinant HEK293 cells | Data not available | N/A |

| Human α2C-Adrenergic | [3H]Rauwolscine | Recombinant HEK293 cells | Data not available | N/A |

| Human Dopamine D2 | [3H]Spiperone | Recombinant CHO cells | Data not available | N/A |

Note: Specific Ki values for this compound are not available in the reviewed public literature. The table represents the standard experimental approach for characterizing such a compound.

In Vitro Functional Activity

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For this compound, its agonist activity at 5-HT1A receptors and antagonist activity at α2-adrenergic receptors would have been quantified.

| Assay Type | Target Receptor | Measured Parameter | This compound Potency (EC50/IC50/pA2) | Reference |

| [35S]GTPγS Binding | 5-HT1A | G-protein activation | EC50: Data not available | N/A |

| cAMP Accumulation | α2-Adrenergic | Inhibition of forskolin-stimulated cAMP | IC50: Data not available | N/A |

| Functional Antagonism | α2-Adrenergic | Reversal of agonist effect | pA2: Data not available | N/A |

Note: Specific functional potency values for this compound are not available in the reviewed public literature. EC50 represents the concentration for 50% of maximal response for an agonist. IC50 is the concentration causing 50% inhibition. pA2 is a measure of the potency of an antagonist.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe the general methodologies that would have been used to characterize this compound's pharmacological profile.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A and α2-adrenergic receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., hippocampus for 5-HT1A, cerebral cortex for α2-adrenergic receptors).

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Rauwolscine for α2-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

Objective: To determine the agonist activity of this compound at the 5-HT1A receptor.

General Protocol:

-

Membrane Preparation: Similar to binding assays, membranes are prepared from cells expressing the 5-HT1A receptor.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS. Agonist binding to the G-protein coupled receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound by filtration.

-

Quantification: The amount of [35S]GTPγS bound to the Gα subunit is measured by scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined.

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of intracellular signaling cascades downstream of the 5-HT1A and α2-adrenergic receptors.

In Vivo Preclinical Models

The anxiolytic and antidepressant potential of this compound would have been evaluated in various animal models.

-

Anxiety Models:

-

Elevated Plus Maze: Anxiolytic compounds increase the time spent in the open arms of the maze.

-

Vogel Conflict Test: Anxiolytics increase the number of punished licks for a water reward.

-

Social Interaction Test: Anxiolytics increase the time spent in social interaction between two unfamiliar rodents.

-

-

Depression Models:

-

Forced Swim Test: Antidepressants decrease the duration of immobility when rodents are placed in an inescapable cylinder of water.

-

Tail Suspension Test: Antidepressants reduce the time spent immobile when mice are suspended by their tails.

-

Chronic Mild Stress Model: This model induces anhedonia (a core symptom of depression) in rodents, which can be reversed by chronic antidepressant treatment.

-

Clinical Development and Discontinuation

This compound progressed through Phase I and Phase II clinical trials, which presumably demonstrated an acceptable safety profile and preliminary evidence of efficacy in patients with anxiety and/or depression. The compound then advanced to large-scale Phase III trials to confirm its therapeutic benefit and further evaluate its safety.

Despite reaching this late stage of development, the clinical program for this compound was ultimately discontinued. The specific reasons for the discontinuation have not been widely publicized by Pfizer. Potential reasons for the termination of a Phase III trial can include:

-

Lack of Superior Efficacy: The drug may not have shown a statistically significant improvement over placebo or existing standard-of-care treatments.

-

Unfavorable Side Effect Profile: The emergence of unforeseen or intolerable adverse events in a larger patient population.

-

Strategic Business Decisions: Changes in the competitive landscape, market potential, or company priorities.

Conclusion

This compound represented a rational approach to antidepressant and anxiolytic drug design by targeting two key neurotransmitter systems implicated in mood disorders. Its dual mechanism of action as a 5-HT1A receptor agonist and an α2-adrenergic receptor antagonist held promise for a synergistic and potentially more effective treatment. While the specific preclinical and clinical data for this compound remain largely proprietary, this guide has outlined the fundamental scientific principles and experimental methodologies that would have underpinned its development. The ultimate discontinuation of this compound's development in Phase III highlights the significant challenges and high attrition rates inherent in CNS drug discovery, even for compounds with a strong mechanistic rationale. Further analysis of the unpublished data from its clinical trials could provide valuable insights for the future development of novel treatments for anxiety and depression.

References

Preclinical Profile of Sunepitron (CP-93,393) for Anxiety: An Analysis of Available Data

Despite its advancement to Phase III clinical trials for anxiety and depression, publicly available preclinical data detailing the anxiolytic-like efficacy of Sunepitron (CP-93,393) in animal models remains scarce. While its mechanism of action as a combined 5-HT1A receptor agonist and α2-adrenergic receptor antagonist is established, specific quantitative data from key behavioral pharmacology studies are not readily found in peer-reviewed literature. This technical overview synthesizes the available information on this compound's preclinical development, focusing on its pharmacological profile and metabolic fate, while highlighting the absence of comprehensive efficacy data.

This compound, developed by Pfizer under the code name CP-93,393, was positioned as a novel therapeutic agent for anxiety and depressive disorders. Its dual mechanism of action, targeting both the serotonergic and adrenergic systems, suggested a potential for broad efficacy in treating mood and anxiety disorders.[1]

Pharmacological Profile

This compound is characterized as a selective serotonin 5-HT1A receptor agonist and an α2-adrenergic receptor antagonist.[1][2] This dual action is believed to contribute to its anxiolytic and antidepressant effects. The agonism at 5-HT1A receptors, particularly presynaptic autoreceptors, is a well-established mechanism for anxiolytic action, leading to a reduction in serotonin neuronal firing and release.[3] Concurrently, the antagonism of α2-adrenergic autoreceptors is hypothesized to increase the release of norepinephrine, which may also contribute to its therapeutic effects.[4]

Unfortunately, specific quantitative data on the binding affinities (Ki values) of this compound for the 5-HT1A and α2-adrenergic receptors are not available in the public domain through the conducted searches. This lack of data prevents a detailed comparison with other anxiolytic agents and a precise understanding of its receptor selectivity and potency.

Preclinical Metabolism and Pharmacokinetics

While efficacy data is limited, several studies have detailed the metabolic profile of this compound in various species, including rats, cynomolgus monkeys, and humans. These studies consistently refer to this compound as a "new anxiolytic drug candidate."

Key Metabolic Pathways:

-

Hydroxylation: The primary metabolic pathway involves hydroxylation of the pyrimidine ring.

-

Oxidative Degradation: Degradation of the pyrimidine ring is another significant metabolic route.

-

Hydrolysis: The succinimide ring of the molecule can undergo hydrolysis.

These metabolic studies provide valuable insights into the drug's disposition and potential for drug-drug interactions but do not offer information on its anxiolytic efficacy.

Anxiolytic-Like Activity in Animal Models

A comprehensive search for preclinical studies evaluating the anxiolytic-like effects of this compound in standard animal models of anxiety, such as the elevated plus-maze, Vogel conflict test, or social interaction test, did not yield any specific results. The absence of such published data is a significant gap in the publicly available preclinical profile of this compound. It is possible that these studies were conducted but the results remain proprietary to the developing pharmaceutical company, especially given the drug's eventual discontinuation.

Signaling Pathways and Experimental Workflows

Due to the lack of specific preclinical efficacy studies, it is not possible to generate detailed diagrams of experimental workflows or signaling pathways directly related to this compound's anxiolytic effects. However, a generalized representation of its proposed mechanism of action can be visualized.

Conclusion

While this compound (CP-93,393) was a promising anxiolytic candidate that reached late-stage clinical trials, the publicly accessible preclinical data is largely confined to its metabolism and pharmacokinetic properties. A significant void exists in the literature regarding its efficacy in established animal models of anxiety and precise receptor binding affinities. This lack of data prevents a comprehensive preclinical assessment and the creation of a detailed technical guide as requested. The reasons for the discontinuation of this compound's development after Phase III trials are not detailed in the available resources, but the absence of robust, publicly available preclinical efficacy data makes it challenging to fully evaluate its potential as an anxiolytic agent from a preclinical perspective.

References

Sunepitron effects on serotonin and norepinephrine pathways

An In-depth Technical Guide on the Core Effects of Sunepitron on Serotonin and Norepinephrine Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (developmental code name: CP-93,393) is a novel psychotropic agent characterized by its dual mechanism of action as a potent serotonin 5-HT1A receptor agonist and an α2-adrenergic receptor antagonist. Developed by Pfizer, it reached Phase III clinical trials for the treatment of major depressive disorder and anxiety disorders before its development was discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its interactions with serotonin and norepinephrine pathways. This document details its binding affinities, functional activities, and the downstream effects on neurotransmitter systems. Methodologies for key experimental procedures are described to facilitate further research and understanding of this class of compounds.

Introduction

The intricate interplay between the serotonergic and noradrenergic systems is a cornerstone of the neurobiology of mood disorders. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, there remains a significant unmet need for antidepressants with novel mechanisms of action that may offer improved efficacy and tolerability. This compound was developed to target two key regulatory hubs within these neurotransmitter systems: the 5-HT1A receptor and the α2-adrenergic receptor.

-

5-HT1A Receptors: These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (as autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.[1][2] Agonism of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonin neurons, while agonism of postsynaptic receptors mediates the therapeutic effects of many anxiolytics and antidepressants.[1]

-

α2-Adrenergic Receptors: These receptors are primarily located presynaptically on noradrenergic neurons and act as autoreceptors that inhibit the release of norepinephrine.[2] Antagonism of these receptors leads to an increase in norepinephrine release.

By combining 5-HT1A agonism with α2-adrenergic antagonism, this compound was designed to produce a synergistic enhancement of both serotonergic and noradrenergic neurotransmission, potentially leading to a more robust and rapid antidepressant and anxiolytic effect.

Pharmacological Profile of this compound

Binding Affinity

Table 1: Anticipated Binding Affinity Profile of this compound

| Target Receptor | Anticipated Affinity (Ki) | Rationale |

| 5-HT1A Receptor | Low nanomolar (nM) | Classified as a potent agonist, suggesting high binding affinity. |

| α2-Adrenergic Receptor | Low to moderate nanomolar (nM) | Classified as an antagonist, indicating significant binding affinity. |

| Serotonin Transporter (SERT) | High nanomolar (nM) to micromolar (µM) | Primary mechanism is not reuptake inhibition. |

| Norepinephrine Transporter (NET) | High nanomolar (nM) to micromolar (µM) | Primary mechanism is not reuptake inhibition. |

Note: This table is based on the pharmacological classification of this compound. Actual Ki values would need to be determined experimentally.

Functional Activity

This compound exhibits agonist activity at the 5-HT1A receptor and antagonist activity at the α2-adrenergic receptor. Functional activity is typically assessed using in vitro assays that measure the cellular response to receptor activation or blockade.

Table 2: Functional Activity Profile of this compound

| Target Receptor | Activity | Anticipated Potency (EC50/IC50) | Rationale |

| 5-HT1A Receptor | Agonist | Low nanomolar (nM) | Potent agonists typically have low EC50 values in functional assays. |

| α2-Adrenergic Receptor | Antagonist | Low to moderate nanomolar (nM) | Effective antagonists will have low IC50 values in functional blockade assays. |

Note: This table is based on the pharmacological classification of this compound. Actual EC50 and IC50 values would need to be determined experimentally.

Effects on Serotonin and Norepinephrine Pathways

The dual action of this compound is expected to modulate the serotonin and norepinephrine pathways in a complementary manner.

Serotonin Pathway

This compound's agonism at 5-HT1A receptors is expected to have a biphasic effect on the serotonin system. Initially, activation of presynaptic 5-HT1A autoreceptors would lead to a decrease in the firing of serotonergic neurons and a reduction in serotonin release. However, with chronic administration, these autoreceptors are expected to desensitize, leading to a restoration of neuronal firing and serotonin release. The continued agonism at postsynaptic 5-HT1A receptors in cortical and limbic regions is hypothesized to mediate the therapeutic anxiolytic and antidepressant effects.

Norepinephrine Pathway

By acting as an antagonist at presynaptic α2-adrenergic autoreceptors on noradrenergic neurons, this compound blocks the negative feedback mechanism that normally inhibits norepinephrine release. This leads to an increased release of norepinephrine into the synaptic cleft. Elevated levels of norepinephrine in brain regions such as the prefrontal cortex are associated with improved mood and cognitive function.

Synergistic Effects

The combined actions on both pathways are theorized to produce a more robust and rapid antidepressant effect than agents targeting either system alone. The increased norepinephrine release can also indirectly influence the serotonin system, as there is significant cross-talk between the two neurotransmitter systems in the brain.[3]

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A and α2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells stably expressing the human 5-HT1A or α2A-adrenergic receptor are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

A fixed concentration of a selective radioligand for the target receptor is used (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]rauwolscine for α2-adrenergic receptors).

-

Increasing concentrations of unlabeled this compound are added to the assay tubes containing the cell membranes and the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.

-

The reaction is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram: Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

[35S]GTPγS Functional Assay

Objective: To determine the functional activity (EC50 for agonism at 5-HT1A, IC50 for antagonism at α2-adrenergic receptors) of this compound.

Methodology:

-

Membrane Preparation:

-

As described in the radioligand binding assay protocol.

-

-

[35S]GTPγS Binding Assay:

-

For 5-HT1A Agonism:

-

Cell membranes are incubated with increasing concentrations of this compound in the presence of GDP and [35S]GTPγS.

-

Basal binding is determined in the absence of any agonist.

-

The reaction is incubated to allow for G-protein activation and binding of [35S]GTPγS.

-

-

For α2-Adrenergic Antagonism:

-

Cell membranes are incubated with a fixed concentration of a known α2-adrenergic agonist (e.g., norepinephrine) and increasing concentrations of this compound in the presence of GDP and [35S]GTPγS.

-

Stimulated binding is determined in the presence of the agonist alone.

-

The reaction is incubated.

-

-

-

Separation and Quantification:

-

Bound and free [35S]GTPγS are separated by rapid filtration.

-

Radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

For Agonism: The concentration of this compound that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined.

-

For Antagonism: The concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined.

-

Diagram: Signaling Pathway for [35S]GTPγS Assay

Caption: this compound's dual action in a [35S]GTPγS functional assay.

Clinical Development and Discontinuation

This compound progressed to Phase III clinical trials for the treatment of major depressive disorder and anxiety. However, Pfizer discontinued its development. While the specific reasons for the discontinuation have not been publicly detailed by the company, potential factors could include insufficient efficacy compared to existing treatments, an unfavorable side effect profile, or strategic business decisions.

Conclusion

This compound represents a rational drug design approach to treating mood disorders by simultaneously modulating two key neurotransmitter systems. Its unique pharmacological profile as a 5-HT1A receptor agonist and an α2-adrenergic receptor antagonist held the promise of a novel and potentially more effective therapeutic agent. Although its clinical development was halted, the study of this compound and similar compounds provides valuable insights into the complex neurobiology of depression and anxiety and continues to inform the development of next-generation psychotherapeutics. Further research to fully elucidate its in vivo effects and the reasons for its clinical trial outcomes could be highly beneficial for the field of neuropsychopharmacology.

References

- 1. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin-norepinephrine receptor interactions in the brain: implications for the pharmacology and pathophysiology of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Characterization of Sunepitron in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunepitron (formerly known as CP-93,393) is a novel psychotropic agent with a unique pharmacological profile, exhibiting affinity for multiple neurotransmitter receptor systems implicated in the pathophysiology of anxiety and depression. Developed by Pfizer, it reached Phase III clinical trials for the treatment of these disorders.[1] This technical guide provides a comprehensive overview of the in vivo characterization of this compound in rodent models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. This compound is characterized as a selective serotonin 5-HT1A receptor agonist, an α2-adrenergic receptor antagonist, and a dopamine D2 receptor agonist.[2]

Receptor Binding Affinity

The in vitro receptor binding profile of this compound reveals its multi-target engagement. The following table summarizes the binding affinities (Ki) of this compound for key receptors, providing a quantitative basis for its observed pharmacological effects.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Species | Reference |

| 5-HT1A | Data not available in search results | ||

| α2-Adrenergic | Data not available in search results | ||

| Dopamine D2 | Data not available in search results |

Note: Specific Ki values were not found in the provided search results. Further literature review of the cited papers is required to populate this table.

In Vivo Pharmacological Effects in Rodent Models

This compound has been evaluated in various rodent behavioral models to characterize its anxiolytic and antidepressant-like properties. The effective dose (ED50) values from these studies are crucial for understanding its potency and therapeutic window.

Anxiolytic Activity

| Behavioral Model | Species | Route of Administration | ED50 | Reference |

| Elevated Plus Maze | Rat/Mouse | Data not available | Data not available | |

| Defensive Burying | Rat | Data not available | Data not available | |

| Vogel Conflict Test | Rat | Data not available | Data not available |

Antidepressant-like Activity

| Behavioral Model | Species | Route of Administration | ED50 | Reference |

| Forced Swim Test | Mouse/Rat | Data not available | Data not available | |

| Tail Suspension Test | Mouse | Data not available | Data not available |

Note: Specific ED50 values were not found in the provided search results. A thorough review of preclinical studies on this compound (CP-93,393) is necessary to obtain this quantitative data.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used to assess the in vivo effects of this compound in rodent models of anxiety and depression.

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to testing.

-

Drug Administration: this compound or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).

-

Testing: Each animal is placed in the center of the maze, facing an open arm.

-

Data Collection: The animal's behavior is recorded for a 5-minute session. Key parameters measured include:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

-

Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Workflow for Elevated Plus Maze Experiment

Caption: Workflow of the Elevated Plus Maze experiment.

Forced Swim Test (FST)

The FST is a common screening tool for antidepressant-like activity, based on the principle of behavioral despair.

Apparatus: A cylindrical container filled with water, from which the animal cannot escape.

Procedure:

-

Pre-test (Rats): Animals are placed in the water for a 15-minute session 24 hours before the test session. This pre-exposure induces a state of immobility in the subsequent test. (Note: A pre-test is not typically used for mice).

-

Drug Administration: this compound or vehicle is administered at specified time points before the test session (e.g., 24, 5, and 1 hour before).

-

Test Session: Animals are placed in the water for a 5-minute session.

-

Data Collection: The duration of immobility (floating passively) is recorded. Other behaviors such as swimming and climbing can also be scored.

-

Analysis: A significant reduction in immobility time is indicative of an antidepressant-like effect.

Forced Swim Test Experimental Workflow

Caption: Workflow of the Forced Swim Test experiment.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with 5-HT1A, α2-adrenergic, and D2 receptors, leading to downstream modulation of neuronal signaling.

Proposed Signaling Cascade of this compound

Caption: Proposed signaling pathways of this compound.

Conclusion

This compound demonstrates a complex pharmacological profile with the potential for both anxiolytic and antidepressant effects, as suggested by its multi-receptor engagement. The in vivo characterization in rodent models is a critical step in elucidating its therapeutic potential. This guide provides a framework for understanding the preclinical evaluation of this compound, though a comprehensive review of the primary literature is necessary to obtain the specific quantitative data required for a complete assessment. The provided experimental protocols and pathway diagrams serve as a foundation for further research and development in this area.

References

Sunepitron Structure-Activity Relationship (SAR) Studies: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sunepitron (formerly CP-93,393) is a potent ligand with a dual mechanism of action, exhibiting agonist activity at the serotonin 5-HT1A receptor and antagonist activity at the α2-adrenergic receptor. This unique pharmacological profile has positioned it as a compound of interest for the treatment of neuropsychiatric disorders such as anxiety and depression. Despite its clinical development, a detailed, publicly available quantitative structure-activity relationship (SAR) study for a series of this compound analogs is not available in the scientific literature. Such information is likely proprietary to Pfizer, the developing company.

This technical guide, therefore, provides a comprehensive overview of the known pharmacology of this compound, delineates the general SAR principles for related arylpiperazine and pyrimidinylpiperazine classes of compounds, and presents detailed experimental protocols for the in vitro assays essential for such SAR studies. Furthermore, this document includes visualizations of the relevant signaling pathways and a typical experimental workflow to guide researchers in this field.

Introduction to this compound

This compound is a chemically novel compound characterized by a complex heterocyclic scaffold. Its chemical name is 1-{[2-(pyrimidin-2-yl)octahydro-2H-pyrido[1,2-a]pyrazin-7-yl]methyl}pyrrolidine-2,5-dione. The molecule's dual action as a 5-HT1A agonist and an α2-adrenergic antagonist is attributed to its distinct structural features that allow for interaction with both receptor types.

Known Pharmacological Profile

While specific quantitative SAR data for a series of this compound analogs is not publicly available, the general understanding of its pharmacophore can be inferred from its known targets and the broader class of arylpiperazine-containing compounds.

Key Structural Features for Activity:

-

Pyrimidinylpiperazine Moiety: The 1-(2-pyrimidinyl)piperazine core is a well-established pharmacophore for 5-HT1A receptor ligands. The pyrimidine ring and the piperazine nitrogen atoms are crucial for receptor recognition and binding.

-

Octahydropyrido[1,2-a]pyrazine Scaffold: This rigid bicyclic system likely plays a significant role in orienting the key pharmacophoric elements in the correct spatial arrangement for optimal receptor interaction.

-

Pyrrolidine-2,5-dione (Succinimide) Group: This terminal moiety contributes to the overall physicochemical properties of the molecule and may be involved in secondary interactions within the receptor binding pocket.

General Structure-Activity Relationships for Related Compounds

In the absence of specific this compound SAR, we can extrapolate from studies on other arylpiperazine and pyrimidinylpiperazine derivatives targeting 5-HT1A and α2-adrenergic receptors.

For 5-HT1A Receptor Affinity:

-

Aryl Group: The nature of the aromatic or heteroaromatic ring attached to the piperazine is a primary determinant of affinity and efficacy. Electron-donating or -withdrawing substituents on this ring can modulate binding.

-

Linker: The length and nature of the alkyl chain connecting the arylpiperazine to the terminal part of the molecule are critical. A linker of 2-4 carbons is often optimal.

-

Terminal Group: The terminal moiety can significantly influence affinity and functional activity. Variations in this part of the molecule can differentiate between agonists, partial agonists, and antagonists.

For α2-Adrenergic Receptor Affinity:

-

Arylpiperazine Moiety: Similar to 5-HT1A receptors, the arylpiperazine core is also a common feature in many α2-adrenergic ligands.

-

Substituents on the Aryl Ring: The type and position of substituents on the aromatic ring can impart selectivity for α2-adrenergic receptor subtypes.

Experimental Protocols

To facilitate research into this compound and related compounds, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of test compounds for the target receptors.

4.1.1. 5-HT1A Receptor Binding Assay

-

Source of Receptor: Human recombinant 5-HT1A receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Non-specific Binding Determination: 10 µM 5-HT or another suitable 5-HT1A ligand.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Procedure:

-

Prepare cell membranes expressing the 5-HT1A receptor.

-

In a 96-well plate, incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [3H]8-OH-DPAT.

-

Incubate for 60 minutes at 25°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

4.1.2. α2-Adrenergic Receptor Binding Assay

-

Source of Receptor: Human recombinant α2A, α2B, or α2C-adrenergic receptors expressed in a stable cell line.

-

Radioligand: [3H]Rauwolscine or [3H]Yohimbine (high-affinity α2-adrenergic antagonists).

-

Non-specific Binding Determination: 10 µM phentolamine or another suitable α2-adrenergic ligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Procedure:

-

Prepare cell membranes expressing the specific α2-adrenergic receptor subtype.

-

In a 96-well plate, incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.

-

Incubate for 60 minutes at 25°C.

-

Terminate the reaction and process as described for the 5-HT1A binding assay.

-

Calculate the Ki value.

-

Functional Assays

Functional assays are crucial for determining the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist) and its potency (EC50 or IC50).

4.2.1. [35S]GTPγS Binding Assay (for both 5-HT1A and α2-Adrenergic Receptors)

This assay measures the activation of G-proteins coupled to the receptor of interest.

-

Principle: Agonist binding to a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a measurable radioactive signal upon receptor activation.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

[35S]GTPγS.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

Pre-incubate cell membranes with the test compound (for agonist testing) or with an agonist plus the test compound (for antagonist testing) in the presence of GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration.

-

Measure the filter-bound radioactivity.

-

For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect). For antagonists, determine the IC50 (concentration for 50% inhibition of agonist-stimulated response).

-

4.2.2. cAMP Accumulation Assay (for 5-HT1A and α2-Adrenergic Receptors)

Since both 5-HT1A and α2-adrenergic receptors are typically coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

Principle: Cells are stimulated with forskolin to increase basal cAMP levels. The ability of an agonist to inhibit this forskolin-stimulated cAMP production is then measured.

-

Procedure:

-

Plate cells expressing the receptor of interest in a 96-well plate.

-

Pre-incubate the cells with the test compound.

-

Stimulate the cells with forskolin in the presence of the test compound.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Determine the EC50 and Emax for agonists or the IC50 for antagonists.

-

Visualizations

Signaling Pathways

Caption: General signaling pathways for this compound at 5-HT1A and α2-adrenergic receptors.

Experimental Workflow

Caption: A typical experimental workflow for SAR studies of this compound analogs.

Conclusion

While a detailed quantitative SAR for this compound remains elusive in the public domain, this guide provides a foundational understanding of its pharmacology and the necessary experimental framework to conduct such studies. The provided protocols for binding and functional assays, along with the general SAR principles for related chemical classes, offer a valuable resource for researchers aiming to explore the therapeutic potential of novel dual 5-HT1A receptor agonists and α2-adrenergic receptor antagonists. Further research and disclosure of preclinical data would be invaluable to the scientific community for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Initial Clinical Trial Findings for Sunepitron in Depression: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available clinical trial databases, academic literature, and regulatory documents, no specific information or clinical trial data could be identified for an investigational drug named "Sunepitron" for the treatment of depression. The name may be misspelled, an internal codename not publicly disclosed, or represent a compound that was discontinued in the very early stages of development, with no resulting publications.

This guide, therefore, cannot provide specific data on "this compound." Instead, it will outline the typical structure and content that would be included in such a technical guide, using generalized examples of clinical trial methodologies and data presentation for antidepressant drugs. This will serve as a template for what researchers and professionals should look for when evaluating initial clinical trial findings for a new molecular entity in the depression space.

Introduction and Background

A typical technical guide would begin with an introduction to the investigational drug, in this case, "this compound." This section would cover:

-

Compound Name and Class: "this compound" (hypothetical) and its pharmacological class (e.g., Selective Serotonin Reuptake Inhibitor, NMDA receptor modulator, etc.).

-

Mechanism of Action: A detailed description of the drug's proposed mechanism for achieving its antidepressant effect. This would include information on its primary and any secondary pharmacological targets.

-

Preclinical Rationale: A summary of the key preclinical findings (in vitro and in vivo animal studies) that supported the decision to advance the compound to clinical trials in humans for depression.

Hypothetical Signaling Pathway for a Novel Antidepressant

For illustrative purposes, a diagram of a hypothetical signaling pathway for a novel antidepressant targeting the glutamatergic system is provided below.

Caption: Hypothetical signaling pathway for an NMDA receptor modulating antidepressant.

Phase I Clinical Trial Findings

This section would detail the findings from the initial human trials designed to assess the safety, tolerability, and pharmacokinetic profile of the drug.

Experimental Protocols

-

Study Design: Typically single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) studies.

-

Participant Population: Healthy volunteers, with specific inclusion/exclusion criteria (e.g., age range, BMI, health status).

-

Assessments: Vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, chemistry, urinalysis), adverse event monitoring, and pharmacokinetic sampling.

Data Presentation

The quantitative data would be summarized in tables.

Table 1: Summary of Pharmacokinetic Parameters (Single Ascending Dose)

| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) |

|---|---|---|---|---|

| 10 mg | [Data] | [Data] | [Data] | [Data] |

| 25 mg | [Data] | [Data] | [Data] | [Data] |

| 50 mg | [Data] | [Data] | [Data] | [Data] |

| Placebo | N/A | N/A | N/A | N/A |

Table 2: Most Common Adverse Events (Multiple Ascending Dose)

| Adverse Event | 20 mg/day (N=X) | 40 mg/day (N=X) | Placebo (N=X) |

|---|---|---|---|

| Headache | [Incidence] | [Incidence] | [Incidence] |

| Nausea | [Incidence] | [Incidence] | [Incidence] |

| Dizziness | [Incidence] | [Incidence] | [Incidence] |

Phase II Clinical Trial Findings

This is a critical phase for gathering preliminary evidence of efficacy and further evaluating safety in the target patient population.

Experimental Protocols

-

Study Design: Typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

-

Participant Population: Patients diagnosed with Major Depressive Disorder (MDD) according to DSM-5 criteria, with a minimum baseline score on a depression rating scale (e.g., Montgomery-Åsberg Depression Rating Scale [MADRS] or Hamilton Depression Rating Scale [HAM-D]).

-

Intervention: Different fixed doses of "this compound" versus placebo, administered for a specified duration (e.g., 6-8 weeks).

-

Primary Efficacy Endpoint: Change from baseline in the MADRS or HAM-D total score at the end of the treatment period.

-

Secondary Efficacy Endpoints: Response rates (e.g., ≥50% reduction in MADRS score), remission rates (e.g., MADRS score ≤10), changes in other scales (e.g., Clinical Global Impression [CGI] scale).

Data Presentation

Table 3: Primary Efficacy Outcome - Change in MADRS Total Score from Baseline

| Treatment Group | N | Baseline Mean (SD) | Week 8 Mean Change (SD) | Difference vs. Placebo (95% CI) | p-value |

|---|---|---|---|---|---|

| This compound 25 mg | [Data] | [Data] | [Data] | [Data] | [Data] |

| This compound 50 mg | [Data] | [Data] | [Data] | [Data] | [Data] |

| Placebo | [Data] | [Data] | [Data] | N/A | N/A |

Experimental Workflow Visualization

Caption: Workflow of a typical Phase II antidepressant clinical trial.

Summary and Future Directions

This concluding section would summarize the key findings from the initial clinical trials, including the safety, tolerability, pharmacokinetic profile, and preliminary efficacy signals of "this compound." It would also outline the next steps in the clinical development plan, such as the design of larger, pivotal Phase III trials.

Sunepitron and its Metabolites: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunepitron (developmental code name: CP-93,393) is a pharmaceutical agent that was under development by Pfizer for the treatment of anxiety and depression.[1] It reached Phase III clinical trials before its development was discontinued. This compound is a potent and selective ligand for multiple neurotransmitter receptors, exhibiting a unique pharmacological profile as a combined 5-HT1A receptor agonist and α2-adrenergic receptor antagonist.[1] This dual mechanism of action was hypothesized to offer a synergistic antidepressant and anxiolytic effect. Understanding the metabolism of this compound and the biological activity of its metabolites is crucial for a comprehensive evaluation of its pharmacological profile and for informing future drug discovery efforts in this area. This technical guide provides an in-depth overview of the metabolism of this compound and the known biological activities of the parent compound, while also addressing the current knowledge gap regarding the specific activities of its metabolites.

Metabolism of this compound

The metabolism of this compound has been investigated in several preclinical species, including rats and cynomolgus monkeys, as well as in humans. These studies reveal that this compound undergoes extensive biotransformation, leading to a number of metabolites. The primary metabolic pathways identified are:

-

Aromatic Hydroxylation: The most significant metabolic transformation is the hydroxylation of the pyrimidine ring at the 5-position, forming the major metabolite 5-hydroxy-sunepitron (M15).[2][3]

-

Oxidative Degradation: Another key pathway involves the oxidative cleavage of the pyrimidine ring, resulting in the formation of an amidine analog (M18).[2]

-

Hydrolysis: The succinimide ring of this compound can undergo hydrolysis.

-

Conjugation: The hydroxylated metabolites, particularly M15, are further conjugated with glucuronic acid and sulfate to form M7 and M13, respectively, facilitating their excretion.

The metabolic fate of this compound shows some species-specific differences, although the main pathways are conserved. In humans, the 5-hydroxylation pathway followed by conjugation is the predominant route of metabolism.

Below is a diagram illustrating the primary metabolic pathways of this compound.

Biological Activity

This compound (Parent Compound)

This compound's primary pharmacological actions are mediated through its high affinity and functional activity at two key receptors:

-

5-HT1A Receptor Agonism: this compound is a potent agonist at serotonin 5-HT1A receptors. Agonism at presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonergic neurons, while activation of postsynaptic 5-HT1A receptors is thought to contribute to the therapeutic effects of anxiolytics and antidepressants.

-

α2-Adrenergic Receptor Antagonism: this compound also acts as an antagonist at α2-adrenergic receptors. By blocking presynaptic α2-autoreceptors, it can enhance the release of norepinephrine, which is another important neurotransmitter implicated in the pathophysiology of depression.

The combined effect of 5-HT1A agonism and α2-adrenergic antagonism was proposed to produce a more rapid and robust antidepressant effect compared to selective serotonin reuptake inhibitors (SSRIs).

| Compound | Target | Activity | Affinity (Ki, nM) |

| This compound | 5-HT1A Receptor | Agonist | Data not publicly available |

| This compound | α2-Adrenergic Receptor | Antagonist | Data not publicly available |

Note: While this compound's activity at these receptors is well-established, specific quantitative affinity (Ki) values from publicly available sources are limited.

This compound Metabolites

A critical aspect of understanding the overall pharmacological effect of a drug is to characterize the biological activity of its major metabolites. To date, there is a notable lack of publicly available data on the specific biological activities of the identified this compound metabolites, including 5-OH-sunepitron (M15), its glucuronide and sulfate conjugates (M7 and M13), and the pyrimidine ring-cleaved product (M18). It is currently unknown whether these metabolites are active, inactive, or have altered selectivity or potency at the 5-HT1A and α2-adrenergic receptors, or if they interact with other biological targets. Such information would be crucial for a complete understanding of this compound's in vivo effects and its therapeutic window.

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activity of compounds like this compound and its metabolites at their primary targets. The specific parameters for the assays used in the development of this compound are not publicly available.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay is used to determine the binding affinity of a test compound to the 5-HT1A receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific binding control: Serotonin or another high-affinity 5-HT1A ligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Test compounds (this compound and its metabolites).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled ligand).

-

After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay for α2-Adrenergic Receptor Antagonism (e.g., cAMP Assay)

This assay measures the ability of a test compound to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of α2-adrenergic receptor activation.

Materials:

-

A cell line expressing the human α2-adrenergic receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).

-

α2-adrenergic agonist (e.g., clonidine or UK-14,304).

-

Forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).

-

Test compounds (this compound and its metabolites).

-

Cell culture medium and reagents.

-

Lysis buffer and luciferase substrate.

-

Luminometer.

Procedure:

-

Plate the cells in a multi-well plate and allow them to attach.

-

Pre-incubate the cells with varying concentrations of the test compound (potential antagonist).

-

Add a fixed concentration of the α2-adrenergic agonist in the presence of forskolin.

-

Include control wells with forskolin alone (100% cAMP level) and forskolin + agonist (inhibited cAMP level).

-

After incubation, lyse the cells and measure the luciferase activity, which is proportional to the intracellular cAMP level.

-

Plot the luciferase activity against the concentration of the test compound to determine its ability to reverse the agonist-induced inhibition of the forskolin-stimulated cAMP response.

-

Calculate the IC50 or pA2 value to quantify the antagonist potency.

The following diagram illustrates a general workflow for screening the biological activity of this compound and its metabolites.

Signaling Pathways

This compound exerts its effects by modulating two distinct G-protein coupled receptor (GPCR) signaling pathways.

5-HT1A Receptor Signaling